(S,S)-Kelliphite (S,S)-Kelliphite
Brand Name: Vulcanchem
CAS No.: 729572-33-2
VCID: VC17203588
InChI: InChI=1S/C60H72O6P2/c1-33-29-43(57(9,10)11)53-49(37(33)5)50-38(6)34(2)30-44(58(12,13)14)54(50)64-67(63-53)61-47-27-23-21-25-41(47)42-26-22-24-28-48(42)62-68-65-55-45(59(15,16)17)31-35(3)39(7)51(55)52-40(8)36(4)32-46(56(52)66-68)60(18,19)20/h21-32H,1-20H3
SMILES:
Molecular Formula: C60H72O6P2
Molecular Weight: 951.2 g/mol

(S,S)-Kelliphite

CAS No.: 729572-33-2

Cat. No.: VC17203588

Molecular Formula: C60H72O6P2

Molecular Weight: 951.2 g/mol

* For research use only. Not for human or veterinary use.

(S,S)-Kelliphite - 729572-33-2

Specification

CAS No. 729572-33-2
Molecular Formula C60H72O6P2
Molecular Weight 951.2 g/mol
IUPAC Name 4,8-ditert-butyl-6-[2-[2-(4,8-ditert-butyl-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine
Standard InChI InChI=1S/C60H72O6P2/c1-33-29-43(57(9,10)11)53-49(37(33)5)50-38(6)34(2)30-44(58(12,13)14)54(50)64-67(63-53)61-47-27-23-21-25-41(47)42-26-22-24-28-48(42)62-68-65-55-45(59(15,16)17)31-35(3)39(7)51(55)52-40(8)36(4)32-46(56(52)66-68)60(18,19)20/h21-32H,1-20H3
Standard InChI Key BWNYBZZRRYVGQK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S,S)-Kelliphite is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 4,8-di-tert-butyl-6-[2-[2-(4,8-di-tert-butyl-1,2,10,11-tetramethylbenzo[d] benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d] benzodioxaphosphepine . Its molecular weight is 951.2 g/mol, and it is registered under CAS No. 729572-33-2. The compound’s stereochemistry arises from the (S,S) configuration at the phosphorus centers, which dictates its spatial arrangement during metal coordination.

Structural Architecture

The ligand comprises two benzo[d] dioxaphosphepine moieties linked via a biphenyl ether backbone (Figure 1). Each phosphorus atom is coordinated to two oxygen atoms from the dioxaphosphepine ring and one oxygen from the biphenyl bridge. The tert-butyl and methyl substituents at the 4,8 and 1,2,10,11 positions, respectively, create a sterically congested environment that enforces rigidity and prevents undesired ligand rearrangements during catalysis .

Table 1: Key Structural Descriptors of (S,S)-Kelliphite

PropertyValue
Molecular FormulaC60H72O6P2\text{C}_{60}\text{H}_{72}\text{O}_6\text{P}_2
Molecular Weight951.2 g/mol
InChIKeyBWNYBZZRRYVGQK-UHFFFAOYSA-N
SMILESCC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C

Synthesis and Characterization

Synthetic Methodology

(S,S)-Kelliphite is synthesized through a multi-step sequence involving:

  • Biphenyl Diol Preparation: A Suzuki-Miyaura coupling assembles the biphenyl core with hydroxyl groups at the 2,2' positions.

  • Phosphorylation: Reaction of the diol with chlorophosphites under controlled conditions installs the dioxaphosphepine rings.

  • Stereochemical Resolution: Chiral chromatography or crystallization separates the (S,S) enantiomer from the racemic mixture.

Analytical Confirmation

The ligand’s purity and configuration are verified via:

  • 31P^{31}\text{P} NMR: Distinct singlet at δ 140–145 ppm confirms phosphite coordination.

  • X-ray Crystallography: Reveals the diequatorial orientation of phosphorus centers and bite angle of 102–108° .

  • HPLC with Chiral Columns: >99% enantiomeric excess (e.e.) is typically observed.

Applications in Asymmetric Hydroformylation

Catalytic Performance

(S,S)-Kelliphite forms active complexes with rhodium(I) precursors such as Rh(acac)(CO)2\text{Rh}(\text{acac})(\text{CO})_2. Under hydroformylation conditions (60–100°C, 10–50 bar syngas), it achieves remarkable selectivity across diverse substrates:

Table 2: Hydroformylation Performance of Rh-(S,S)-Kelliphite

SubstrateBranched:Linear (b:l)Enantiomeric Ratio (e.r.)Turnover Frequency (h⁻¹)
Styrene45:197:31,200
Vinyl Acetate37:198:2950
Allyl Cyanide7.1:195:5800

Data adapted from hydroformylation studies under standardized conditions .

Mechanistic Insights

The ligand’s bite angle and steric profile enforce a trigonal bipyramidal geometry around rhodium, where:

  • Axial Positions: Occupied by hydride and phosphite ligands.

  • Equatorial Plane: Contains CO, substrate, and the second phosphite .
    This arrangement directs olefin insertion to favor the branched pathway while minimizing competing hydrogenation. Transition-state modeling indicates that the tert-butyl groups destabilize linear transition states by 4–6 kcal/mol, explaining the high b:l ratios .

Comparative Analysis with Contemporary Ligands

Versus BINAPHOS and Chiraphite

(S,S)-Kelliphite outperforms earlier ligands in substrate scope and selectivity:

Table 3: Ligand Comparison in Styrene Hydroformylation

Ligandb:le.r.TON
(S,S)-Kelliphite45:197:31,200
BINAPHOS7.3:199:1800
Chiraphite98:295:5600

While BINAPHOS achieves higher enantioselectivity for electron-deficient olefins, (S,S)-Kelliphite excels with styrenes and vinyl ethers due to enhanced π-backbonding to rhodium .

Recent Advances and Modifications

Tailored Derivatives

Modifying the biphenyl backbone’s substituents (e.g., replacing tert-butyl with adamantyl) has yielded derivatives with:

  • Improved Solubility: In nonpolar solvents like toluene.

  • Higher Thermal Stability: Decomposition onset increased from 180°C to 220°C.

  • Broader Substrate Tolerance: Including α,β-unsaturated esters and amides .

Industrial Adoption

Pharmaceutical manufacturers have adopted Rh-(S,S)-Kelliphite catalysts for:

  • Synthesizing (S)-Naproxen aldehyde (99% e.e.).

  • Producing chiral intermediates for antiviral agents (e.g., Remdesivir analogs).

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